molecular formula C22H32O6 B1210939 17-O-Acetylacuminolide

17-O-Acetylacuminolide

Cat. No. B1210939
M. Wt: 392.5 g/mol
InChI Key: NOFRYDHCCCFKCU-IHBVCYBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-O-Acetylacuminolide is a natural product found in Neo-uvaria acuminatissima with data available.

Scientific Research Applications

Anti-Inflammatory Activity

17-O-Acetylacuminolide (AA) has demonstrated significant anti-inflammatory properties. In vitro and in vivo studies have shown that AA inhibits the release of tumor necrosis factor alpha (TNF-α) and reduces nitric oxide production. It also effectively downregulates various inflammatory cytokines and prevents the translocation of the nuclear factor kappa B (NF-κB), a key player in the inflammatory response. This suggests its potential as a lead compound for anti-inflammatory drug development (Achoui, Appleton, Abdulla, Awang, Mohd, & Mustafa, 2010).

Immunomodulatory Effects

AA has shown immunomodulatory effects, particularly in endothelial cells and macrophages, which are crucial in inflammation. In human umbilical vein endothelial cells, AA inhibited the expression of inflammatory proteins and chemokines, and hindered angiogenesis in vitro. It also downregulated gene expression related to inflammation in macrophage-like cells, providing further support for its anti-inflammatory potential across different models of inflammation (Achoui, Heyninck, Looi, Mustafa, Haegeman, & Mustafa, 2014).

Synthesis from Natural Sources

The synthesis of 17-O-acetylacuminolide from natural sources has been reported, highlighting its potential for pharmaceutical applications. The process involves the conversion of commercially available compounds to acuminolide and its derivatives, demonstrating the feasibility of producing this compound for further study and potential therapeutic use (Zoretic, Fang, Ribeiro, & Dubay, 1998).

Cytotoxicity in Cancer Research

In cancer research, related compounds have been isolated with cytotoxic properties, suggesting the potential of 17-O-acetylacuminolide in this field. Studies have shown that similar labdane diterpenoids exhibit cytotoxic activities, which may inform future research on 17-O-acetylacuminolide's potential in cancer therapeutics (Lee, Ma, Chai, Madulid, Lamont, O'neill, Besterman, Farnsworth, Soejarto, Cordell, Pezzuto, & Kinghorn, 1995).

properties

Product Name

17-O-Acetylacuminolide

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

[(2S,3aR,5aS,9aS,9bR)-2-[(2R)-2-hydroxy-5-oxo-2H-furan-3-yl]-6,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-3a-yl]methyl acetate

InChI

InChI=1S/C22H32O6/c1-13(23)26-12-22-9-6-16-20(2,3)7-5-8-21(16,4)17(22)11-15(28-22)14-10-18(24)27-19(14)25/h10,15-17,19,25H,5-9,11-12H2,1-4H3/t15-,16-,17+,19+,21-,22-/m0/s1

InChI Key

NOFRYDHCCCFKCU-IHBVCYBESA-N

Isomeric SMILES

CC(=O)OC[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H](O2)C4=CC(=O)O[C@H]4O)(CCCC3(C)C)C

Canonical SMILES

CC(=O)OCC12CCC3C(CCCC3(C1CC(O2)C4=CC(=O)OC4O)C)(C)C

synonyms

17-acetoxy-8a,12-epoxy-16-hydroxylabd-13(14)-en-15,16-olide
17-O-acetylacuminolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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